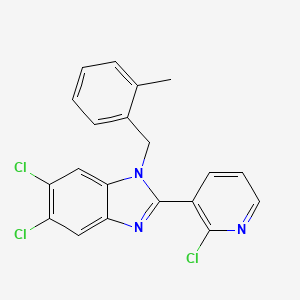
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H14Cl3N3 and its molecular weight is 402.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C20H14Cl3N3
- Molar Mass : 406.67 g/mol
- CAS Number : 2767291
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways.
- DNA Interaction : The compound can bind to DNA, potentially affecting gene expression and leading to cytotoxic effects in cancer cells.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound showed promising results against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest. A study highlighted its ability to induce reactive oxygen species (ROS) formation leading to DNA damage and subsequent activation of apoptotic pathways involving p53 and caspases .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Antitubercular Activity : Research has shown that similar benzimidazole derivatives possess significant activity against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacterial infections .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3/c1-12-5-2-3-6-13(12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-7-4-8-24-19(14)23/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQLZABBQELOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














